(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
This compound features an acrylonitrile backbone conjugated to a thiazole ring substituted with a 4-ethylphenyl group and a 3-bromo-4-hydroxy-5-methoxyphenyl moiety. The (E)-configuration ensures spatial alignment of substituents, influencing electronic properties and biological interactions. Key functional groups include:
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-3-13-4-6-15(7-5-13)18-12-27-21(24-18)16(11-23)8-14-9-17(22)20(25)19(10-14)26-2/h4-10,12,25H,3H2,1-2H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVUZJLJVABNQ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.4 g/mol. The structure features a thiazole ring, which is known for its pharmacological properties, and multiple functional groups that may influence its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including the compound . The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The IC50 values indicate effective inhibition of cell proliferation, with values reported around 1.61 µg/mL for similar thiazole derivatives .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may lead to disruption in cellular signaling pathways associated with cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Research Findings:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests a potent ability to inhibit bacterial growth .
- Biofilm Formation : The compound has been noted to inhibit biofilm formation, which is a critical factor in bacterial resistance and persistence in chronic infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity and antimicrobial activity |
| Hydroxy Group | Enhances solubility and may improve interaction with biological targets |
| Bromo Substitution | Potentially increases electron density, enhancing reactivity |
Case Studies
- Anticancer Efficacy : A study conducted on thiazole-containing compounds demonstrated that modifications in the phenyl ring significantly influenced their anticancer efficacy. Compounds similar to the one showed enhanced activity due to specific substitutions on the phenyl ring .
- Antimicrobial Evaluation : In vitro studies highlighted that derivatives of this compound exhibited comparable antimicrobial activity to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole-Acrylonitrile Core
Compound A : (E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile ()
- Structural differences : Replaces the 3-bromo-4-hydroxy-5-methoxyphenyl group with a 2,4-dichlorophenyl moiety.
- Impact :
Compound B : (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile ()
- Structural differences: Substitutes the 4-ethylphenyl-thiazole with a chromenone-thiazole system.
- Impact: Extended π-conjugation from chromenone enhances absorption in UV-vis spectra, relevant for sensor applications .
Functional Group Modifications
Compound C : 3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile ()
- Structural differences: Replaces bromo-hydroxy-methoxyphenyl with dimethylamino (-NMe₂) on acrylonitrile.
- Impact :
Pharmacologically Active Analogues
Compound D : Urea derivatives with thiazole-hydrazine-piperazine scaffolds ()
- Example : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
- Structural differences : Incorporates urea and hydrazine linkers instead of acrylonitrile.
- Impact :
Physicochemical and Spectral Properties
- Spectroscopic Data :
- The target compound’s ¹H-NMR would show distinct shifts for -OH (~5 ppm) and aromatic protons influenced by Br and -OMe, differing from Compound A’s dichlorophenyl signals .
Q & A
Q. What are the key synthetic routes for synthesizing (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis using brominated precursors .
- Acrylonitrile coupling : Michael addition or nucleophilic substitution to attach the acrylonitrile moiety to the thiazole ring .
- Functional group modifications : Bromination, methoxylation, or hydroxylation of aromatic rings under controlled conditions (e.g., using NBS for bromination or NaOMe for methoxylation) .
- Stereochemical control : Ensuring the E-configuration via pH and temperature optimization during coupling reactions .
Critical steps :
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like phenolic -OH .
- Reaction monitoring via TLC/HPLC to track intermediate purity .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and E-stereochemistry (e.g., coupling constants for acrylonitrile double bonds) .
- X-ray crystallography : Resolve spatial arrangements of bromine, methoxy, and thiazole groups .
- Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., bromine’s characteristic doublet) .
- IR spectroscopy : Identify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹) .
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Confirm -OCH₃ and -OH positions | δ 3.85 (s, 3H, OCH₃), δ 9.12 (s, 1H, -OH) |
| X-ray | Resolve thiazole-aryl dihedral angles | Bond angle: 112.5° between thiazole and phenyl |
Q. How do functional groups influence reactivity and applications?
- Bromo group : Enhances electrophilic substitution reactivity; a handle for Suzuki-Miyaura cross-coupling .
- Hydroxy/methoxy groups : Participate in hydrogen bonding (affecting solubility) and modulate electronic effects (e.g., antioxidant activity) .
- Thiazole ring : Imparts rigidity and π-stacking potential, relevant for enzyme inhibition (e.g., kinase targets) .
- Acrylonitrile moiety : Stabilizes the E-isomer via conjugation; nitrile group can undergo reduction to amines for derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may require purification to remove residuals .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs conventionally) .
- Catalyst optimization : Pd/Cu catalysts for cross-coupling; base choice (e.g., K₂CO₃ vs. Et₃N) affects deprotonation efficiency .
- Workup strategies : Column chromatography with gradient elution (hexane:EtOAc) to separate stereoisomers .
Case Study :
- A 15% yield increase was achieved by replacing THF with DMF in the thiazole-acrylonitrile coupling step, attributed to better solubility of intermediates .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- DFT vs. experimental NMR : Adjust computational parameters (e.g., solvent model, basis set) to match observed chemical shifts .
- Docking vs. bioassay results : Validate binding poses via mutagenesis studies or competitive inhibition assays .
- Thermal stability discrepancies : Use DSC/TGA to reconcile simulated decomposition pathways with experimental weight-loss profiles .
Example :
- A predicted π-π stacking interaction (in silico) was confirmed via X-ray crystallography, explaining enhanced stability in DMSO .
Q. What in vitro assays evaluate bioactivity, and how should they be designed?
- Anticancer activity :
-
MTT assay : Use IC₅₀ determination against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
-
Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Antimicrobial activity :
-
MIC testing : Broth microdilution against S. aureus and E. coli; include vancomycin as a reference .
- Enzyme inhibition :
-
Kinase assays : Use ADP-Glo™ kit for tyrosine kinase inhibition profiling .
Data Interpretation :
- Correlate bioactivity with substituent effects (e.g., bromine’s electron-withdrawing effect enhances kinase binding) .
Methodological Tables
Q. Table 1: Optimization of Thiazole-Acrylonitrile Coupling
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, 2 hrs | 78 | 95 | |
| THF, reflux, 24 hrs | 63 | 88 | |
| Microwave, 100°C, 30 min | 85 | 97 |
Q. Table 2: Key Functional Group Reactivity
| Group | Reaction | Application |
|---|---|---|
| -Br | Suzuki cross-coupling | Derivatization for SAR studies |
| -CN | Reduction to -CH₂NH₂ | Prodrug synthesis |
| Thiazole | Electrophilic aromatic substitution | Introduce fluorophores |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
